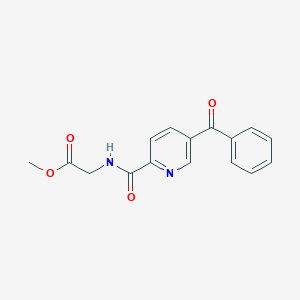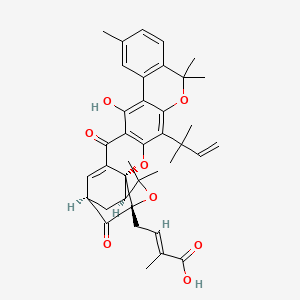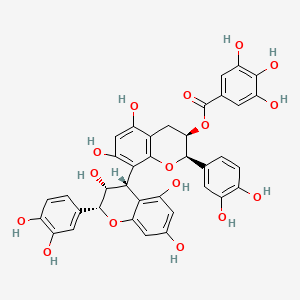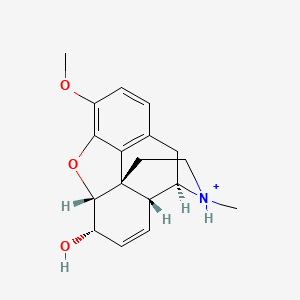
Codeine(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Codeine(1+) is the conjugate acid of codeine arising from protonation of the tertiary amino group; major species at pH 7.3. It is a conjugate acid of a codeine.
Aplicaciones Científicas De Investigación
Pharmacogenomics and Drug Product Labeling
Pharmacogenomics, a field combining pharmacology and genomics, plays a significant role in understanding individual responses to drugs, including codeine. Genetic variations can influence drug effectiveness and toxicity, as seen with codeine therapy in patients with lower cytochrome P450 2D6 activity. Such patients may not benefit from codeine's analgesic activity due to poor conversion of codeine to its active metabolite, morphine (Baker, 2003).
The Effects of Collection Methods on Oral Fluid Codeine Concentrations
Research has explored various methods for collecting oral fluid for drug testing, including codeine. The study found that different collection techniques can significantly affect the measured concentrations of codeine in oral fluid, highlighting the importance of standardized collection methods in clinical and forensic contexts (O'Neal et al., 2000).
Codeine Metabolism and Pharmacokinetics
The pharmacokinetics of codeine, particularly how it is metabolized to its active form, morphine, has been a key area of research. This process is mediated by the polymorphic enzyme CYP2D6, and variability in this enzyme's activity can significantly impact the therapeutic efficacy and safety of codeine (Crews et al., 2014).
Codeine-Induced Hepatic Injury
Studies have investigated the potential hepatic injury caused by codeine. Codeine is metabolized in the liver via the cytochrome P450 system, and misuse or chronic administration can lead to liver damage, as evidenced by changes in liver function tests and histopathological changes in liver tissue (Akhigbe et al., 2020).
Analytical Methods for Codeine Determination
Advancements in analytical techniques for detecting codeine are crucial for both quality control in pharmaceutical formulations and addressing public health issues related to drug misuse. Reliable detection methods are essential given the psychoactive properties of codeine and its potential for misuse (Pratiwi et al., 2021).
Propiedades
Nombre del producto |
Codeine(1+) |
|---|---|
Fórmula molecular |
C18H22NO3+ |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/p+1/t11-,12+,13-,17-,18-/m0/s1 |
Clave InChI |
OROGSEYTTFOCAN-DNJOTXNNSA-O |
SMILES isomérico |
C[NH+]1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O |
SMILES canónico |
C[NH+]1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



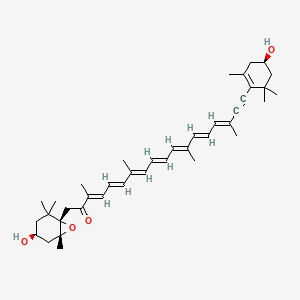
![(1S,2R,4R,7E)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1249321.png)
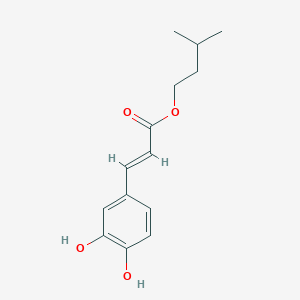
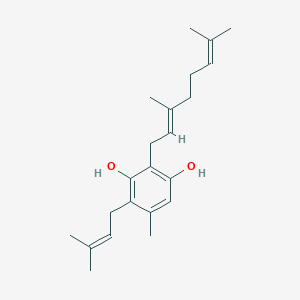
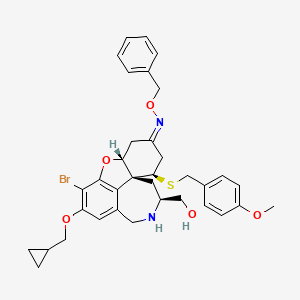
![2,5-Pyrrolidinedione, 1-[4-(diethylamino)-2-butyn-1-yl]-](/img/structure/B1249330.png)
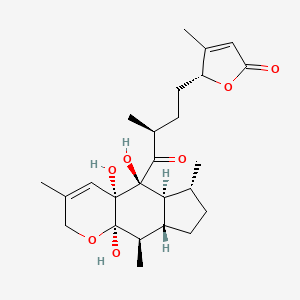
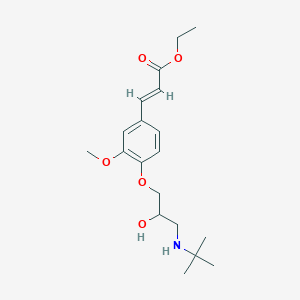
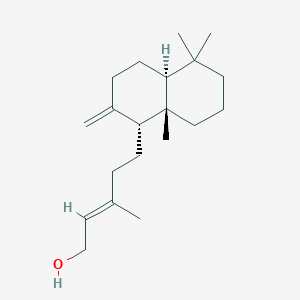
![2-[(3S)-3-hydroxypiperidin-1-yl]ethyl 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B1249337.png)
